Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate
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Overview
Description
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone family, specifically a fluoroquinolone. This compound is known for its significant antibacterial properties, making it a valuable component in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions typically yield dihydroquinoline derivatives.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often employs reagents like N-bromosuccinimide (NBS), while alkylation uses alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have diverse applications in medicinal chemistry .
Scientific Research Applications
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: It serves as a precursor for the development of fluoroquinolone antibiotics.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Norfloxacin: Shares the quinolone core but differs in its substituent groups.
Ofloxacin: Another member of the fluoroquinolone family with distinct pharmacokinetic properties
Uniqueness
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it a valuable precursor in the synthesis of various fluoroquinolone antibiotics .
Properties
Molecular Formula |
C11H8FNO3 |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
methyl 6-fluoro-4-oxo-3H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-4H,5H2,1H3 |
InChI Key |
UPHATIULRLLAIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=O)C1 |
Origin of Product |
United States |
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